PFI 3 is a selective small molecule inhibitor that targets the bromodomains of the SWI/SNF chromatin remodeling complex, specifically the proteins SMARCA2 and SMARCA4. This compound is designed to disrupt the interaction between bromodomains and acetylated lysines, which are essential for chromatin remodeling and transcription regulation. PFI 3 has garnered significant attention in cancer research due to its ability to sensitize cancer cells to DNA damage induced by chemotherapeutic agents, particularly in tumors that rely on SWI/SNF for DNA repair mechanisms .
PFI 3 was developed as a chemical probe for bromodomains, which are protein domains that recognize acetylated lysine residues on histones. The compound has been classified under inhibitors targeting specific bromodomain families, distinguishing it from other inhibitors that may target different mechanisms or proteins within the chromatin remodeling landscape . Its unique mechanism of action makes it a valuable tool in studying chromatin dynamics and cancer biology.
The synthesis of PFI 3 involves several organic chemistry techniques, including conjugate addition reactions and selective functional group modifications. While specific synthetic routes are often proprietary, general methods for synthesizing similar compounds typically include:
PFI 3 has been reported to have binding affinities (Kd values) of approximately 48 nM for polybromo 1 and 89 nM for SMARCA4, indicating its potent inhibitory effects on these targets .
The chemical structure of PFI 3 is described as:
This structure allows PFI 3 to selectively bind to specific bromodomains within the SWI/SNF complex. The presence of various functional groups contributes to its ability to interact with acetylated lysines on histones, thereby influencing chromatin remodeling processes .
PFI 3 primarily functions through competitive inhibition of bromodomain interactions with acetylated lysines. By binding to the bromodomain binding pocket, PFI 3 disrupts the normal function of the SWI/SNF complex in facilitating DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as doxorubicin, enhancing cell death in tumors reliant on SWI/SNF for survival .
PFI 3 exerts its effects by inhibiting the binding of bromodomains to acetylated lysines on histones. This disruption impairs the chromatin remodeling capabilities of the SWI/SNF complex, leading to reduced efficiency in double-strand break repair mechanisms within DNA. Consequently, cancer cells become more susceptible to treatments that induce DNA damage .
Experimental studies have shown that PFI 3 enhances the efficacy of chemotherapeutic drugs by promoting necrosis and senescence in cancer cells. It has demonstrated limited toxicity when used alone, making it a promising candidate for combination therapies aimed at improving treatment outcomes in oncology .
PFI 3 possesses several notable physical and chemical properties:
These properties are essential for its application in biological systems and therapeutic contexts.
PFI 3 has several scientific applications, particularly in cancer research:
PFI-3 is a first-in-class, cell-permeable small-molecule chemical probe designed to selectively inhibit the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and specific bromodomains of PBRM1 (PB1) within mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complexes. Its development stemmed from the need to dissect the functional contributions of individual bromodomains within these multi-subunit epigenetic regulators, which play critical roles in gene expression, DNA repair, and cell differentiation. PFI-3’s specificity enables researchers to interrogate the biological consequences of disrupting acetyl-lysine recognition by SWI/SNF complexes without permanently altering complex composition—a significant advancement over genetic knockdown approaches [2] [7] [8].
PFI-3 ((E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one) was engineered through structure-guided optimization targeting the conserved acetyl-lysine binding pocket of family VIII bromodomains. Biochemical characterization demonstrates its potent inhibition of SMARCA4 (IC₅₀ = 89 nM) and SMARCA2 bromodomains, with significantly weaker activity against bromodomains in other families (e.g., BET family). PFI-3 achieves cellular activity by disrupting the interaction between mSWI/SNF ATPases and acetylated histone marks (e.g., H3K14ac, H4K8ac), thereby evicting the complexes from chromatin targets without affecting complex integrity or basal ATPase activity [2] [7] [8].
Mechanism of Action & Selectivity Profile:PFI-3 competitively occupies the hydrophobic acetyl-lysine binding pocket via a critical hydrogen bond with conserved asparagine residues (e.g., Asn 1604 in SMARCA4) and complementary van der Waals interactions. Its selectivity arises from structural differences in the ZA and BC loops of bromodomains. Notably, PFI-3 exhibits >100-fold selectivity for SMARCA2/4 and PB1(5) over BET bromodomains (BRD2/3/4/T) in binding assays [7] [8].
Table 1: PFI-3 Bromodomain Binding Affinity
Bromodomain Target | Family | Binding Affinity (IC₅₀ or KD, nM) | Selectivity vs. BET |
---|---|---|---|
SMARCA4 (BRG1) | VIII | 89 nM | >100-fold |
SMARCA2 (BRM) | VIII | <100 nM | >100-fold |
PBRM1 Bromo 5 (PB1) | VIII | 54 nM | >100-fold |
BRD4 (BET) | I | >10,000 nM | Reference |
Functional Cellular Consequences:Treatment with PFI-3 (typically 10–25 µM) reduces chromatin binding of SMARCA4/2 at target promoters/enhancers, measured by chromatin immunoprecipitation (ChIP). This leads to altered nucleosome positioning and suppressed transcription of genes dependent on mSWI/SNF remodeling, particularly those involved in differentiation programs [8].
mSWI/SNF complexes are large (1–2 MDa), ATP-dependent chromatin remodelers essential for governing genome accessibility. They utilize the ATP hydrolysis activity of SMARCA4 (BRG1) or SMARCA2 (BRM) to slide, evict, or restructure nucleosomes, thereby controlling DNA accessibility for transcription, replication, and repair machinery. Three primary variants exist in mammals: canonical BAF (cBAF), PBAF, and ncBAF/GBAF, each with distinct subunit compositions and genomic targeting preferences [4] [5] [6].
ncBAF/GBAF: Includes BRD9 and GLTSCR1/L, lacks SMARCB1, and enriches at CTCF sites and promoters [4] [6].
Table 2: Mammalian SWI/SNF Complex Variants and Key Subunits
Complex Type | Defining Subunits | Genomic Localization | Primary Functions |
---|---|---|---|
cBAF | ARID1A/1B, DPF2/3, BCL11A/B | Enhancers | Enhancer activation, lineage specification |
PBAF | ARID2, PBRM1, BRD7, PHF10 | Promoters | Promoter activation, DNA repair |
ncBAF/GBAF | BRD9, GLTSCR1/GLTSCR1L | Promoters, CTCF sites | Chromosome segregation, gene regulation |
Biological Functions:SWI/SNF complexes regulate nucleosome occupancy at critical genomic loci:
PFI-3’s value lies in its ability to reversibly disrupt epigenetic "reader" function within SWI/SNF complexes, revealing context-specific dependencies in development and disease:
Deciphering Bromodomain Functions in Differentiation:In skeletal myogenesis, PFI-3 blocks myotube formation by impairing SMARCA4/2 binding to acetylated promoters (e.g., MYOG, MYH2), causing sustained expression of cell-cycle genes (e.g., CCNA2, CCNE1) and failure to exit the cell cycle. Similarly, it inhibits adipogenesis and enhances trophoblast stem cell differentiation, underscoring the bromodomain’s role in lineage decisions [8] [2].
Sensitizing Cancer Cells to DNA-Damaging Agents:PFI-3 exacerbates DNA damage in glioblastoma (GBM) by inhibiting PBRM1/SMARCA4-mediated repair:
Structural analogs (e.g., di-phenyl ureas, methoxyphenyl-B-ring derivatives) show enhanced efficacy in TMZ sensitization via BRG1 bromodomain inhibition [3] [7].
Table 3: Key Research Applications of PFI-3
Biological Context | PFI-3 Effect | Molecular Consequence |
---|---|---|
Glioblastoma (TMZ treatment) | Enhanced cell death, reduced tumor growth | Impaired DNA repair gene expression |
Skeletal muscle differentiation | Reduced myotube fusion, impaired regeneration | Suppressed MYOG/MYH2; sustained cyclin E/A |
Stem cell maintenance | Loss of pluripotency, enhanced differentiation | Altered SOX2/OCT4 target accessibility |
Tool for Target Validation & Drug Discovery:PFI-3 has enabled the identification of "bromodomain-dependent" SWI/SNF functions versus those requiring catalytic ATPase activity. Its limited single-agent cytotoxicity in cancers (unlike ATPase degraders) highlights that bromodomain inhibition primarily affects dynamic gene regulation programs rather than essential housekeeping functions. This insight guides the development of next-generation inhibitors, such as proteolysis-targeting chimeras (PROTACs) against SMARCA2/4 [6] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: